

# Tiquizium Bromide: A Technical Guide to its Physicochemical Properties for Research Professionals

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## Compound of Interest

Compound Name: Tiquizium (bromide)

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Tiquizium bromide. The information herein is intended to support research and development activities by providing key data, experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

## Core Physicochemical Properties

Tiquizium bromide is a quaternary ammonium salt that functions as a non-selective muscarinic antagonist.<sup>[1][2]</sup> Its physicochemical characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

## Quantitative Data Summary

A summary of the available quantitative physicochemical data for Tiquizium bromide is presented in Table 1.

Property	Value	Source
Chemical Formula	C <sub>19</sub> H <sub>24</sub> BrNS <sub>2</sub>	[1]
Molecular Weight	410.4 g/mol	[1]
CAS Number	71731-58-3	[1]
IUPAC Name	(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide	[1]
Melting Point	278-281 °C (decomposes)	[3]
Solubility	Slightly soluble in DMSO and Methanol.[4] Specific quantitative data in aqueous and various organic solvents is not readily available in public literature.	[4]
pKa	As a quaternary ammonium salt, the cationic head is permanently charged and does not have a pKa in the typical sense.	N/A
LogP (Octanol-Water Partition Coefficient)	An experimentally determined logP value is not readily available. A predicted XlogP value is 4.7.[4]	[4]

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Tiquizium bromide are not publicly available. However, standard methodologies for characterizing quaternary ammonium compounds can be applied.

## Solubility Determination

The solubility of Tiquizium bromide can be determined using the isothermal shake-flask method.<sup>[5]</sup>

- **Preparation of Saturated Solution:** An excess amount of Tiquizium bromide is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Analysis:** The saturated solution is filtered to remove undissolved solid. The concentration of Tiquizium bromide in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.<sup>[3][6]</sup>

## LogP Determination

The octanol-water partition coefficient (LogP) for an ionic compound like Tiquizium bromide can be challenging to measure directly using the traditional shake-flask method due to its potential for ion-pairing and aggregation. A common alternative is using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).<sup>[7][8]</sup>

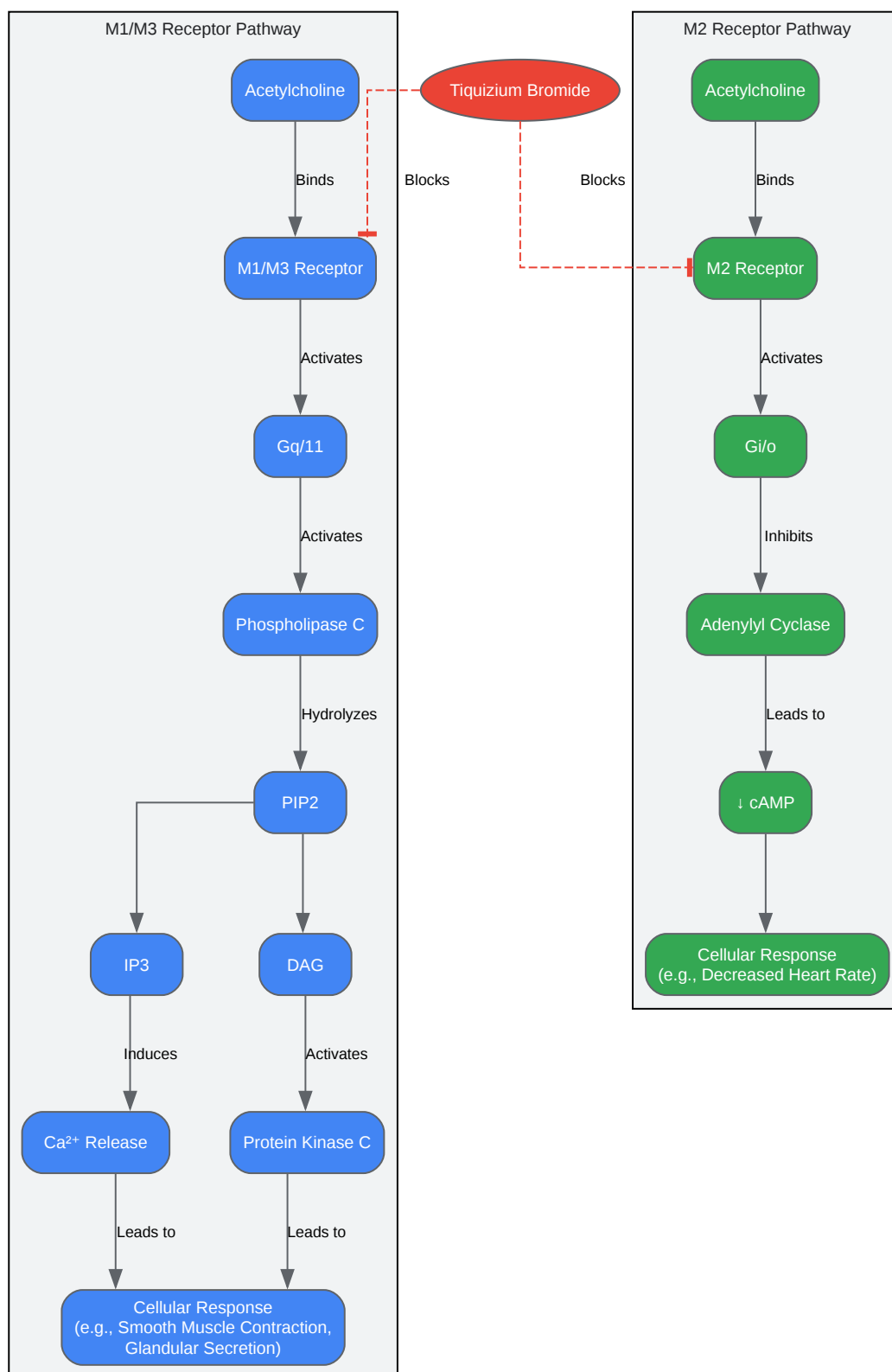
- **Chromatographic System:** An HPLC system equipped with a C18 or similar nonpolar stationary phase column and a UV detector is used.
- **Mobile Phase:** A series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer are prepared.
- **Retention Time Measurement:** The retention time of Tiquizium bromide is measured for each mobile phase composition.
- **Correlation with Standards:** A calibration curve is generated by plotting the known logP values of a series of standard compounds against their retention times under the same chromatographic conditions.

- LogP Calculation: The logP of Tiquizium bromide is then interpolated from the calibration curve based on its retention time.

## Signaling Pathway and Experimental Workflow

### Muscarinic Antagonist Signaling Pathway

Tiquizium bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][9] It shows high affinity for M1, M2, and M3 receptor subtypes.[10] The binding of acetylcholine to these G-protein coupled receptors initiates distinct downstream signaling cascades. Tiquizium bromide prevents these signaling events by blocking the binding of acetylcholine.

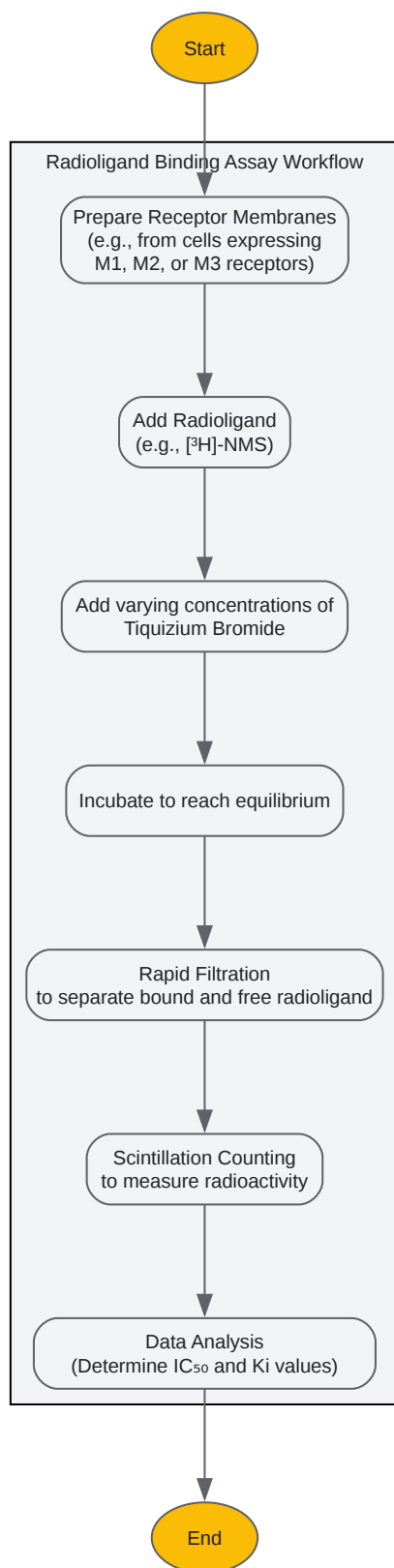


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Caption: Tiquizium bromide blocks acetylcholine-mediated signaling pathways.

## Experimental Workflow: Radioligand Binding Assay

A common experimental workflow to characterize the binding affinity of a muscarinic antagonist like Tiquizium bromide is the radioligand binding assay. This assay determines the ability of the unlabeled drug to compete with a radiolabeled ligand for binding to the muscarinic receptors.



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Caption: Workflow for determining receptor binding affinity.

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